molecular formula C14H12F3N3O2S B2617419 2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 905691-06-7

2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2617419
CAS No.: 905691-06-7
M. Wt: 343.32
InChI Key: XRPDQTQOVRBPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidinone derivatives This compound is characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps. One common method involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with various amines to form the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-8-5-12(20-13(22)18-8)23-7-11(21)19-10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPDQTQOVRBPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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